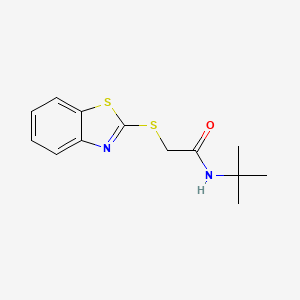![molecular formula C19H21F3N2 B5836400 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as MTFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFPP belongs to the class of piperazine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective serotonin receptor agonist and has affinity for 5-HT1A, 5-HT1B, and 5-HT2A receptors. It also acts as a dopamine D2 receptor antagonist. 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine's mechanism of action is complex and involves the modulation of various neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in the brain, which are associated with mood regulation. 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to increase neurogenesis, which is the process of generating new neurons in the brain. Additionally, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential use in the treatment of mental disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use in cancer treatment, where it has shown promising results in preclinical studies. Additionally, further research is needed to fully understand 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine's mechanism of action and its effects on various neurotransmitters and receptors in the brain.
合成法
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a multistep process that involves the reaction of 4-methylbenzylamine with 3-trifluoromethylbenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and oncology. In neuroscience, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and other mental disorders. In oncology, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-5-7-16(8-6-15)14-23-9-11-24(12-10-23)18-4-2-3-17(13-18)19(20,21)22/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYKRSJQCVCFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)


![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)
